![molecular formula C20H22O3 B1235295 (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one CAS No. 79559-60-7](/img/structure/B1235295.png)
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
Overview
Description
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as 4E-7-HMPPH, is a naturally occurring compound found in the bark of the Australian shrub, Melaleuca alternifolia. It is a phenolic compound with a variety of biological activities, including anti-inflammatory, anti-oxidant, antimicrobial, and antifungal properties. 4E-7-HMPPH has been extensively studied for its potential applications in the medical and scientific fields. In
Scientific Research Applications
Anti-Neuroblastoma Activity
Research has identified the compound 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one as a significant contributor to anti-neuroblastoma activity. Isolated from Boesenbergia stenophylla, this compound demonstrated an ability to reduce cell viability in neuroblastoma significantly, thereby showing potential as a therapeutic agent in cancer treatment. These findings were further supported by molecular docking experiments targeting protein kinases involved in neuroblastoma cell survival (Primus et al., 2022).
Antifungal Properties
In a study examining the rhizomes of Zingiber officinale, a variant of the compound, known as gingerenone A, was found to exhibit moderate antifungal and anticoccidium activities. This suggests a potential application of the compound in treating fungal infections and diseases caused by coccidium (Endo et al., 1990).
Neuroprotection
A study synthesizing various benzylideneacetophenone compounds, including derivatives of (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, revealed their significant neuroprotective effects. These compounds showed efficacy in scavenging free radicals, inhibiting glutamate-induced neurotoxicity, and suppressing inflammatory responses in the brain, indicating potential for treatment in neurodegenerative diseases (Jang et al., 2009).
Antioxidant Activity
Another study focused on diarylheptanoids isolated from Zingiber officinale, which included (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. These compounds exhibited superior antioxidant properties compared to ascorbic acid, suggesting their potential as natural antioxidants. Some compounds also showed cytotoxicity against specific cancer cell lines, indicating potential applications in cancer therapy (Li et al., 2012).
Mechanism of Action
Target of Action
The primary targets of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as DPHB, are the PI3K/AKT and TNF signaling pathways . These pathways play a crucial role in insulin resistance and inflammation .
Mode of Action
DPHB interacts with its targets by promoting the expression of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT) , and inhibiting the protein expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . It also affects the phosphorylation of nuclear factor-κB (NF-kB) .
Biochemical Pathways
DPHB affects the PI3K/AKT and TNF signaling pathways, which are core pathways for DPHB to exert anti-insulin resistance . It promotes glucose uptake and the glucose transporter type 4 (GLUT4) translocation . It also improves lipid accumulation, triglyceride content, and the mRNA expression of key adipokines .
Pharmacokinetics
The compound’s ability to significantly promote glucose uptake and glut4 translocation suggests it may have good bioavailability .
Result of Action
DPHB significantly improves lipid accumulation, triglyceride content, and the mRNA expression of key adipokines . It also inhibits the protein expression of TNF-α, IL-6, and phosphorylated NF-kB, while promoting the expression of PI3K, AKT, phosphorylated PI3K, and phosphorylated AKT .
properties
IUPAC Name |
(E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMOWQGVDSLNY-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |
CAS RN |
79559-60-7 | |
Record name | 4-Hepten-3-one, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one and where was it first isolated from?
A1: (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, characterized by two phenyl groups linked by a seven-carbon chain. It was first isolated from the rhizomes of Alpinia officinarum Hance.
Q2: Does (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one show any promising biological activity?
A2: Yes, research suggests that (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one exhibits anti-inflammatory and anti-insulin resistance effects. Studies in an insulin-resistant adipocyte model showed it promotes glucose uptake and GLUT4 translocation, key processes disrupted in insulin resistance.
Q3: What molecular pathways are thought to be involved in the anti-insulin resistance activity of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one?
A3: (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one appears to exert its anti-insulin resistance effects by modulating the PI3K/AKT and TNF signaling pathways. These pathways are crucial for regulating glucose metabolism and inflammatory responses, respectively. In vitro studies confirmed its influence on key proteins within these pathways, including PI3K, AKT, and TNF-α.
Q4: Have there been any studies looking into the structure-activity relationship of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one?
A4: While specific structure-activity relationship studies focusing solely on (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one are limited, research on related diarylheptanoids suggests that structural modifications can impact their biological activity. Further investigations are required to understand how specific structural features of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one contribute to its interactions with target proteins and its observed biological effects.
Q5: How do researchers identify and quantify (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one in plant extracts or biological samples?
A5: Researchers utilize various chromatographic techniques, like column chromatography, to isolate (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one from complex mixtures. Identification and structural confirmation are achieved through spectroscopic analysis, including methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed information about the compound's structure and purity.
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